molecular formula C17H16ClN3OS B6556781 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopropylpropanamide CAS No. 1040647-21-9

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopropylpropanamide

Cat. No.: B6556781
CAS No.: 1040647-21-9
M. Wt: 345.8 g/mol
InChI Key: KEZBPEPDOFLMKU-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole class of heterocyclic molecules, characterized by a fused bicyclic core. Key structural features include:

  • 6-(4-Chlorophenyl) substituent: Enhances lipophilicity and influences target binding via π-π interactions.

Properties

IUPAC Name

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c18-12-3-1-11(2-4-12)15-9-21-14(10-23-17(21)20-15)7-8-16(22)19-13-5-6-13/h1-4,9-10,13H,5-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZBPEPDOFLMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopropylpropanamide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation, particularly in cancer cells. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has shown stability and long-term effects on cellular function in in vitro studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is common for compounds to exhibit threshold effects and potential toxic or adverse effects at high doses.

Biological Activity

The compound 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopropylpropanamide is a novel synthetic derivative of imidazo[2,1-b][1,3]thiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its potential mechanisms of action.

Chemical Structure

The molecular formula of the compound is C13H12ClN3SC_{13}H_{12}ClN_3S. Its structure features a fused imidazole and thiazole ring system with a cyclopropyl group attached to the propanamide moiety. This unique arrangement is believed to contribute significantly to its biological activity.

Biological Activity Overview

Research indicates that compounds related to imidazo[2,1-b][1,3]thiazoles exhibit a range of biological activities:

  • Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines.
  • Antimicrobial Activity : Some compounds within this class demonstrate significant antibacterial and antifungal properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds synthesized from related structures have displayed broad-spectrum antiproliferative activity against human carcinoma cell lines such as HepG-2 (liver cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) .

Case Study: Antitumor Screening

In an experimental study, derivatives of imidazo[2,1-b][1,3]thiazole were subjected to in vitro screening. The results indicated that certain compounds exhibited log GI50 values ranging from -4.41 to -6.44 across various cell lines . This suggests a potent inhibitory effect on tumor cell proliferation.

CompoundCell LineLog GI50 Value
3bHepG-2-4.41
3bPC-3-5.12
3bHCT-116-6.44

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated. In vitro studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Antimicrobial Efficacy Table

CompoundTest OrganismActivity (µg/mL)
9aStaphylococcus aureus100
9bEscherichia coli50
10Candida albicans75

The mechanisms through which imidazo[2,1-b][1,3]thiazole derivatives exert their biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest at specific phases, leading to apoptosis in malignant cells.
  • Antimicrobial Mechanisms : The antimicrobial effects may arise from disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs, their substituents, and physicochemical properties:

Compound Name / ID Position 6 Substituent Position 3 Substituent Molecular Formula Yield (%) Melting Point (°C) Key References
Target Compound 4-Chlorophenyl N-Cyclopropylpropanamide C₁₇H₁₅ClN₃OS N/A N/A -
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) 4-Chlorophenyl Acetamide linked to pyridinyl-piperazine C₃₀H₂₉ClN₆O₂S 72 116–118
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)acetamide (5j) 4-Chlorophenyl Acetamide linked to pyridinyl-piperazine C₂₃H₂₂ClN₅OS 71 118–120
[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid 4-Chlorophenyl Acetic acid C₁₃H₉ClN₂O₂S 80 236–238
2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide 4-Chlorophenyl Acetamide with 4-ethylphenyl C₂₁H₁₈ClN₃OS N/A N/A

Key Observations :

  • Position 3 Flexibility : The target compound’s propanamide chain (vs. acetamide in analogs) may improve membrane permeability due to increased hydrophobicity .
  • Amide Substitutions : Cyclopropyl in the target vs. aryl/heteroaryl groups (e.g., pyridinyl-piperazine in 5l) may reduce metabolic oxidation compared to benzyl or morpholine derivatives .
  • Acid vs. Amide Derivatives : The acetic acid analog () shows higher melting points (236–238°C), suggesting stronger intermolecular interactions, while amides (e.g., 5l) exhibit lower melting points (116–118°C), correlating with improved solubility .
Cytotoxicity and Kinase Inhibition
  • Compound 5l : Demonstrated potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM) and moderate VEGFR2 inhibition (5.72% at 20 μM). This activity is attributed to the 4-chlorophenyl group and piperazine-linked pyridine moiety .
Antibacterial and Antitubercular Activity
  • N2-Arylidene Hydrazides () : Analogs with hydrazide side chains exhibited antibacterial activity against Staphylococcus aureus (MIC = 8–32 μg/mL) and antitubercular effects (MIC = 16–64 μg/mL). The target compound’s cyclopropylamide may lack these activities due to reduced hydrogen-bonding capacity .
Aldose Reductase (AR) Inhibition
  • Compound 3d () : A bromophenyl analog showed AR inhibition (IC₅₀ = 0.89 μM), highlighting the role of electron-withdrawing substituents (e.g., Cl, Br) in enhancing enzyme binding. The target compound’s 4-chlorophenyl group may confer similar activity .

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